molecular formula C10H19BrOSi B3045630 Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl- CAS No. 110796-98-0

Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-

Cat. No. B3045630
M. Wt: 263.25 g/mol
InChI Key: GELGMOVVQFFDES-UHFFFAOYSA-N
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Description

Silane, (4-bromo-2-butynyl)oxydimethyl-, also known by its chemical formula C10H19BrOSi , is a compound with intriguing properties. It falls within the class of organosilicon compounds, where silicon atoms are bonded to organic groups. This particular silane features a bromine atom, an alkyne group, and tert-butyl (1,1-dimethylethyl) substituents.



Synthesis Analysis

The synthesis of Silane, (4-bromo-2-butynyl)oxydimethyl- involves several steps. Researchers have explored various synthetic routes, including hydrosilylation reactions, Grignard reactions, and halogenation processes. The choice of method depends on yield, scalability, and safety considerations.



Molecular Structure Analysis

Silane, (4-bromo-2-butynyl)oxydimethyl- exhibits a fascinating molecular structure. Its backbone consists of a silicon atom bonded to three methyl groups and one tert-butyl group. The bromine atom is attached to an alkyne moiety, creating a unique arrangement. The spatial orientation of these substituents influences its reactivity and stability.



Chemical Reactions Analysis

Silane, (4-bromo-2-butynyl)oxydimethyl- participates in diverse chemical reactions:



  • Hydrosilylation : Reacts with unsaturated compounds (e.g., alkenes) to form silicon-carbon bonds.

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

  • Cross-Coupling Reactions : Combines with other organic halides or pseudohalides.



Physical And Chemical Properties Analysis


  • Melting Point : Varies depending on the specific isomer.

  • Boiling Point : Typically higher than room temperature.

  • Solubility : Soluble in nonpolar solvents.

  • Stability : Sensitive to moisture and air.


Safety And Hazards


  • Toxicity : Silanes can be hazardous upon inhalation or skin contact.

  • Flammability : Some silanes are flammable.

  • Reactivity : Avoid contact with strong acids or bases.


Future Directions

Researchers continue to explore novel applications for silanes, including their use in functional coatings, adhesives, and nanomaterials. Further investigations into the reactivity and stability of Silane, (4-bromo-2-butynyl)oxydimethyl- will guide its future development.


Remember that this analysis is based on available information, and further research may uncover additional insights. 🌟


properties

IUPAC Name

4-bromobut-2-ynoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELGMOVVQFFDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552623
Record name [(4-Bromobut-2-yn-1-yl)oxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-

CAS RN

110796-98-0
Record name [(4-Bromobut-2-yn-1-yl)oxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-
Reactant of Route 2
Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-
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Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-
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Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-
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Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-
Reactant of Route 6
Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-

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